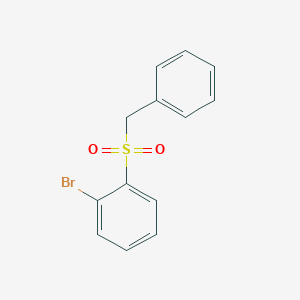

1-Benzylsulfonyl-2-bromobenzene

Description

1-Benzylsulfonyl-2-bromobenzene is a brominated aromatic compound featuring a benzylsulfonyl group (–SO₂–C₆H₅–CH₂) at the ortho position relative to the bromine atom. The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring, directing electrophilic substitution reactions to specific positions and altering the compound’s reactivity in cross-coupling reactions. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their stability and functional versatility.

Properties

IUPAC Name |

1-benzylsulfonyl-2-bromobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYYGFBSXCNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Sulfonylation of 2-Bromoaniline

The cornerstone of synthesizing this compound lies in the preparation of its precursor, 2-bromobenzenesulfonyl chloride . As detailed in the patent CN117551005A, this intermediate is synthesized via a two-step diazotization-sulfonylation sequence:

Step 1: Diazotization of 2-Bromoaniline

2-Bromoaniline undergoes diazotization in dilute hydrochloric acid at subzero temperatures (−5°C to 0°C) using sodium nitrite (NaNO₂). The resulting diazonium salt is stabilized by complexation with ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), forming a precipitate that is filtered, washed, and dried. Key conditions include:

-

Molar ratios : 1:1–1.2:1 (NaNO₂:FeCl₃/ZnCl₂:2-bromoaniline).

-

Temperature control : Maintained below 5°C to prevent decomposition.

Step 2: Sulfonyl Chlorination

The isolated diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) as a catalyst. This step proceeds at −5°C to 0°C, yielding 2-bromobenzenesulfonyl chloride after extraction, washing, and crystallization. Reported yields exceed 82–84% .

Reaction Conditions for Sulfonyl Chloride Formation

| Parameter | Value/Description |

|---|---|

| Catalyst | CuCl (0.1–0.5 mol%) |

| Solvent | Water/ethyl acetate biphasic system |

| Temperature | −5°C to 0°C |

| Workup | Extraction, NaHCO₃ wash, crystallization |

Nucleophilic Substitution with Benzyl Grignard Reagent

The sulfonyl chloride intermediate is subsequently treated with benzyl magnesium bromide (C₆H₅CH₂MgBr) to install the benzylsulfonyl moiety. This Grignard reaction proceeds via a two-step mechanism:

-

Formation of Sulfinate Intermediate :

The Grignard reagent attacks the electrophilic sulfur in 2-bromobenzenesulfonyl chloride, displacing chloride and generating a sulfinate-magnesium complex: -

Alkylation to Sulfone :

A second equivalent of the Grignard reagent displaces the sulfinate group, forming the final sulfone product:

Optimized Grignard Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature (slow addition) |

| Molar Ratio | 2:1 (Grignard:sulfonyl chloride) |

| Quenching | Saturated NH₄Cl solution |

Alternative Synthetic Strategies

Oxidation of Benzyl Thioether Derivatives

An alternative route involves the oxidation of 1-benzylthio-2-bromobenzene to the corresponding sulfone. This method requires:

-

Synthesis of Thioether :

Reacting 2-bromobenzenethiol with benzyl bromide (C₆H₅CH₂Br) under basic conditions. -

Oxidation to Sulfone :

Treating the thioether with hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Conditions | Yield (%) | Side Products |

|---|---|---|---|

| H₂O₂/AcOH | Reflux, 6 h | 75–80 | Sulfoxide (minor) |

| mCPBA/DCM | 0°C to RT, 2 h | 85–90 | None significant |

Industrial-Scale Considerations

The diazotization-sulfonylation method described in CN117551005A is optimized for large-scale production, emphasizing:

-

Cost efficiency : Use of inexpensive catalysts (FeCl₃, ZnCl₂).

-

Waste reduction : Closed-loop absorption of HBr gas to produce hydrobromic acid.

-

Scalability : Batch sizes up to 5000 L with consistent yields (>80%).

Challenges and Mitigation Strategies

-

Diazonium Salt Stability :

-

Grignard Reactivity :

-

Solution : Slow addition of reagent to prevent exothermic runaway.

-

-

Purification of Sulfone :

-

Solution : Crystallization from ethyl acetate/hexane mixtures.

-

Analytical Characterization

Key spectroscopic data for this compound:

-

¹H NMR (CDCl₃) : δ 7.8 (d, 1H, ArH), 7.6 (t, 1H, ArH), 7.4–7.2 (m, 6H, ArH), 4.3 (s, 2H, CH₂).

-

MS (EI) : m/z 340 [M⁺], 261 [M⁺−Br], 91 [C₇H₇⁺].

Chemical Reactions Analysis

1-Benzylsulfonyl-2-bromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 1-benzylsulfonyl-2-phenylbenzene.

Scientific Research Applications

1-Benzylsulfonyl-2-bromobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.

Biology and Medicine: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the benzylsulfonyl or bromine substituents to enhance activity and selectivity.

Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile building block in industrial applications.

Mechanism of Action

The mechanism of action of 1-benzylsulfonyl-2-bromobenzene in chemical reactions typically involves the activation of the benzene ring by the benzylsulfonyl group, which directs electrophilic substitution to the ortho and para positions. In nucleophilic aromatic substitution, the bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring.

In biological systems, the mechanism of action of its derivatives may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Benzylsulfonyl-2-bromobenzene and structurally or functionally related compounds, based on substituent effects, electronic properties, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Substituent/Functional Group | Position on Benzene | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | –SO₂–CH₂–C₆H₅ (sulfonyl) and –Br | 1 (sulfonyl), 2 (Br) | C₁₃H₁₁BrO₂S | High electron-withdrawing effect; intermediate in Suzuki couplings | Hypothetical |

| 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | –SO₂Cl (sulfonyl chloride), –CF₃, –Br | 1 (SO₂Cl), 4 (Br) | C₇H₃BrClF₃O₂S | Reactive sulfonyl chloride; used in nucleophilic substitutions | [1] |

| 1-Bromo-3-(propane-2-sulfinyl)benzene | –SO–(CH(CH₃)₂) (sulfinyl), –Br | 1 (Br), 3 (sulfinyl) | C₉H₁₁BrOS | Moderate electron-withdrawing; chiral sulfoxide applications | [2] |

| Benzene, [(2-phenylethynyl)sulfonyl]– | –SO₂–C≡C–C₆H₅ (sulfonyl-ethynyl) | 1 (SO₂), 2 (ethynyl) | C₁₄H₁₀O₂S | Bulky substituent; potential in polymer/materials chemistry | [3] |

| 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride | –S–(CH₂)₄–NH₂ (thioether-amine), –Br | 1 (S), 2 (Br) | C₁₀H₁₄BrNS·HCl | Electron-donating thioether; bioactive intermediate | [4] |

| 2-(Difluoromethoxy)bromobenzene | –O–CF₂H (difluoromethoxy), –Br | 2 (Br), 1 (O–CF₂H) | C₇H₄BrF₂O | Moderate electron-withdrawing; agrochemical precursor | [6] |

Key Comparative Insights

Electronic Effects: The sulfonyl group in this compound is more electron-withdrawing than sulfinyl (e.g., 1-Bromo-3-(propane-2-sulfinyl)benzene) or thioether (e.g., 1-[(4-aminobutyl)sulfanyl]-2-bromobenzene) groups. This enhances the electrophilicity of the bromine atom, facilitating nucleophilic aromatic substitution or cross-coupling reactions [1][2]. In contrast, 2-(Difluoromethoxy)bromobenzene has a weaker electron-withdrawing effect due to the –O–CF₂H group, making its bromine less reactive [6].

Steric Considerations :

- The benzylsulfonyl group introduces moderate steric bulk compared to the phenylethynyl-sulfonyl analog (), which has a rigid, linear ethynyl group. This difference may influence regioselectivity in catalytic reactions or crystallization behavior [3].

Reactivity and Applications :

- Sulfonyl chlorides (e.g., ) are highly reactive toward amines or alcohols, forming sulfonamides or sulfonate esters. In contrast, this compound lacks a leaving group, making it more stable but less reactive in such transformations [1].

- Thioether derivatives (e.g., ) are often used in drug discovery due to their metabolic stability and ability to engage in hydrophobic interactions [4].

Synthetic Utility :

- The bromine in this compound is positioned for ortho-directed metal-catalyzed couplings (e.g., Suzuki-Miyaura), whereas para-substituted analogs (e.g., 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride) may favor different coupling patterns [1].

Q & A

Q. What are the recommended synthetic routes for 1-Benzylsulfonyl-2-bromobenzene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sulfonylation of 2-bromobenzene derivatives. A common approach is the reaction of 2-bromobenzenesulfonyl chloride with benzyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternative routes may utilize nucleophilic aromatic substitution (SNAr) by introducing the benzylsulfonyl group via a diazonium intermediate, as demonstrated in similar brominated aromatic systems . Key factors affecting yield include:

- Temperature control : Reactions conducted at 0–5°C minimize side reactions like hydrolysis of sulfonyl chlorides.

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve aromatic intermediates.

- Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to sulfonyl chloride ensures complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Critical characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show molecular ion peaks matching the molecular formula (C₁₃H₁₀BrO₂S) and isotopic patterns for bromine (1:1 ratio for M and M+2 peaks).

- Infrared (IR) Spectroscopy : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm the sulfonyl group .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model electronic effects to predict regioselectivity in reactions like Suzuki-Miyaura coupling. Key steps include:

- Optimizing geometry : Use B3LYP/6-31G(d) basis sets to determine the lowest-energy conformation.

- Frontier Molecular Orbital (FMO) analysis : Evaluate HOMO-LUMO gaps to assess reactivity toward palladium catalysts.

- Charge distribution mapping : Identify electron-deficient regions (e.g., para to sulfonyl groups) prone to nucleophilic attack .

Experimental validation via kinetic studies under varying catalyst loads (e.g., Pd(PPh₃)₄) is recommended to correlate computational predictions with empirical data.

Q. What strategies are employed to resolve contradictory data regarding the stability of this compound under varying pH conditions?

Contradictions in stability studies often arise from:

- Hydrolysis pathways : The sulfonyl group may hydrolyze in acidic or basic conditions. Controlled experiments at pH 2–12 with HPLC monitoring can quantify degradation products .

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) identifies photolytic decomposition, necessitating amber glass storage .

- Temperature-dependent stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C), while differential scanning calorimetry (DSC) detects exothermic events indicative of instability .

Q. How does the electronic effect of the benzylsulfonyl group influence the regioselectivity of subsequent functionalization reactions in this compound?

The benzylsulfonyl group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position relative to itself. For example:

- Nitration : Reaction with HNO₃/H₂SO₄ yields 1-benzylsulfonyl-3-nitro-2-bromobenzene as the major product.

- Halogenation : Bromine addition occurs preferentially at the 5-position (meta to sulfonyl), confirmed by X-ray crystallography in analogous systems .

Competing steric effects from the benzyl group may alter regioselectivity in bulkier reactants, requiring optimization via substituent tuning (e.g., tert-butyl vs. methyl groups) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.